molecular formula C8H7BrF2O3S B13976544 1-Bromo-2-((difluoromethyl)sulfonyl)benzene

1-Bromo-2-((difluoromethyl)sulfonyl)benzene

Cat. No.: B13976544
M. Wt: 301.11 g/mol
InChI Key: UAYZJDFMWIOMSF-UHFFFAOYSA-N
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Description

1-Bromo-2-((difluoromethyl)sulfonyl)benzene is an organic compound with the molecular formula C7H5BrF2O2S It is characterized by the presence of a bromine atom, a difluoromethyl group, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-((difluoromethyl)sulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-((difluoromethyl)sulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-((difluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF) are typical.

Major Products Formed:

  • Substituted benzene derivatives
  • Sulfoxides and sulfones
  • Biaryl compounds

Scientific Research Applications

1-Bromo-2-((difluoromethyl)sulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates with anti-inflammatory or anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-((difluoromethyl)sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the difluoromethyl group can participate in halogen bonding and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity. The sulfonyl group can act as an electron-withdrawing group, modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 1-Bromo-2-fluorobenzene
  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-2-((trifluoromethyl)sulfonyl)benzene

Uniqueness: 1-Bromo-2-((difluoromethyl)sulfonyl)benzene is unique due to the presence of both a difluoromethyl group and a sulfonyl group, which confer distinct electronic and steric properties. These features make the compound particularly valuable in the design of molecules with specific biological activities and chemical reactivities.

Properties

Molecular Formula

C8H7BrF2O3S

Molecular Weight

301.11 g/mol

IUPAC Name

[5-bromo-2-(difluoromethylsulfonyl)phenyl]methanol

InChI

InChI=1S/C8H7BrF2O3S/c9-6-1-2-7(5(3-6)4-12)15(13,14)8(10)11/h1-3,8,12H,4H2

InChI Key

UAYZJDFMWIOMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CO)S(=O)(=O)C(F)F

Origin of Product

United States

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